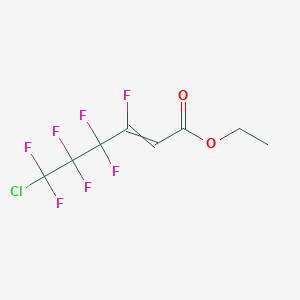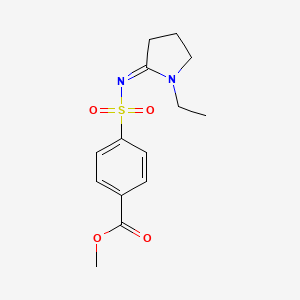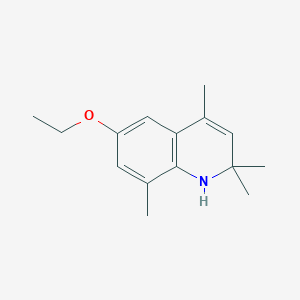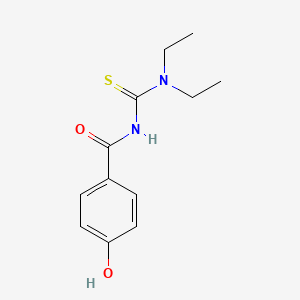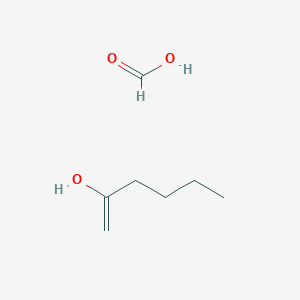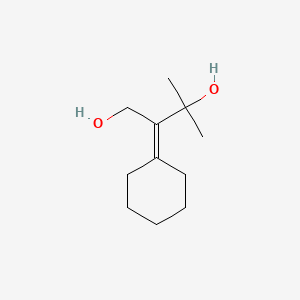![molecular formula C11H20O3 B14272724 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal CAS No. 139685-62-4](/img/structure/B14272724.png)
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal is an organic compound with a complex structure that includes a butanal backbone with a methyl group and an oxan-2-yl-oxy-methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methylbutanal with oxan-2-yl-oxy-methyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxan-2-yl-oxy-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanoic acid.
Reduction: 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The oxan-2-yl-oxy-methyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with an alcohol group instead of an aldehyde.
3-Methylbutanal: Lacks the oxan-2-yl-oxy-methyl substituent, making it less complex.
2-Methyl-3-butanone: Contains a ketone group instead of an aldehyde.
Uniqueness
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal is unique due to the presence of the oxan-2-yl-oxy-methyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various fields.
Properties
CAS No. |
139685-62-4 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-methyl-2-(oxan-2-yloxymethyl)butanal |
InChI |
InChI=1S/C11H20O3/c1-9(2)10(7-12)8-14-11-5-3-4-6-13-11/h7,9-11H,3-6,8H2,1-2H3 |
InChI Key |
NYBXHAPQWZGOSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC1CCCCO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
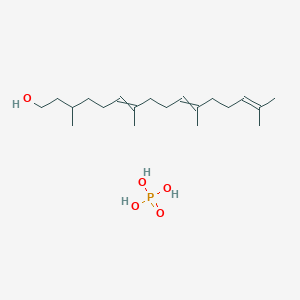
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
